Cas no 618-80-4 (2,6-Dichloro-4-nitrophenol)

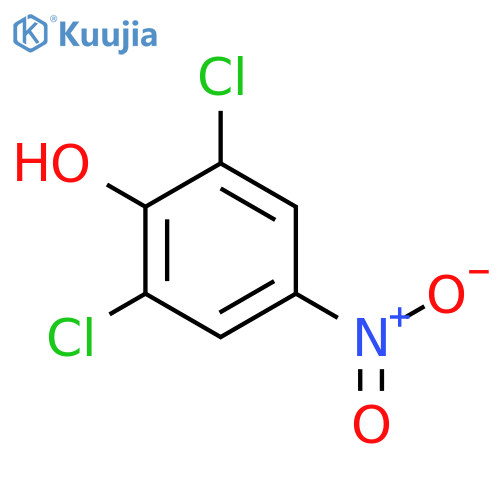

2,6-Dichloro-4-nitrophenol structure

商品名:2,6-Dichloro-4-nitrophenol

2,6-Dichloro-4-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 2,6-Dichloro-4-nitrophenol

- 2,5-DIBROMO-4-METHOXYPHENYLBORONIC ACID

- 2,6-Dichlor-4-nitro-phenol

- 2,6-Dichloro-4-nitrophenol1000µg

- 2.6-Dichlor-4-nitro-1-hydroxy-benzol

- 2-6-Dichloro-4-nitrophenol

- 4-Nitro-2,6-dichlorophenol

- Phenol,2,6-dichloro-4-nitro

- DCNP

- NSC 4123

- Phenol, 2,6-dichloro-4-nitro-

- 2,6-dichloro-4-nitro-phenol

- PXSGFTWBZNPNIC-UHFFFAOYSA-N

- NSC4123

- 2,6-Dichloro4-nitrophenol

- Phenol,6-dichloro-4-nitro-

- KSC490K9F

- SGCUT00106

- to_000007

- SBB064052

- KM0552

- TR

- FT-0610585

- NSC-4123

- CS-W015247

- D89642

- AS-10936

- D0389

- AC-10708

- SCHEMBL887770

- AKOS000120855

- EN300-20887

- InChI=1/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10

- EINECS 210-563-6

- NS00034823

- AE-641/02443039

- 618-80-4

- DTXSID6060686

- 2,6-Dichloro-4-nitrophenol, 98%

- AI3-03649

- F0001-1644

- MFCD00014715

- 36WLM45T7L

- DB-073022

- 210-563-6

- DTXCID0043137

-

- MDL: MFCD00014715

- インチ: 1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H

- InChIKey: PXSGFTWBZNPNIC-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C([H])=C(C=1[H])[N+](=O)[O-])Cl)O[H]

- BRN: 1245045

計算された属性

- せいみつぶんしりょう: 206.94900

- どういたいしつりょう: 206.949

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 66

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.8220

- ゆうかいてん: 123-125 ºC

- ふってん: 285.2 °C at 760 mmHg

- フラッシュポイント: 126.3 °C

- 屈折率: 1.5650 (estimate)

- PSA: 66.05000

- LogP: 3.13040

- ようかいせい: 使用できません

2,6-Dichloro-4-nitrophenol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302,H312,H315,H319,H332,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:UN 2811 6.1/PG 1

- WGKドイツ:3

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: S26-S36-S36/37/39

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- 包装カテゴリ:III

- 包装等級:III

- 危険レベル:6.1

- 包装グループ:III

- TSCA:Yes

- セキュリティ用語:4.1

- 危険レベル:4.1

- リスク用語:R20/21/22; R36/37/38

2,6-Dichloro-4-nitrophenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,6-Dichloro-4-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20887-50.0g |

2,6-dichloro-4-nitrophenol |

618-80-4 | 95.0% | 50.0g |

$79.0 | 2025-03-21 | |

| Enamine | EN300-20887-0.05g |

2,6-dichloro-4-nitrophenol |

618-80-4 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-20887-0.25g |

2,6-dichloro-4-nitrophenol |

618-80-4 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| abcr | AB115794-500 g |

2,6-Dichloro-4-nitrophenol, 98%; . |

618-80-4 | 98% | 500 g |

€1,890.80 | 2023-07-20 | |

| Life Chemicals | F0001-1644-0.5g |

2,6-Dichloro-4-nitrophenol |

618-80-4 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| TRC | B426410-10g |

2,6-Dichloro-4-nitrophenol |

618-80-4 | 10g |

$ 95.00 | 2022-06-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102135-500g |

2,6-Dichloro-4-nitrophenol |

618-80-4 | 98% | 500g |

¥1544.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WQ415-25g |

2,6-Dichloro-4-nitrophenol |

618-80-4 | 98% | 25g |

¥149.0 | 2022-05-30 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R139581-25g |

2,6-Dichloro-4-nitrophenol |

618-80-4 | 99% | 25g |

¥504 | 2024-05-22 | |

| Enamine | EN300-20887-25.0g |

2,6-dichloro-4-nitrophenol |

618-80-4 | 95.0% | 25.0g |

$52.0 | 2025-03-21 |

2,6-Dichloro-4-nitrophenol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:618-80-4)2,6-Dichloro-4-nitrophenol;≥ 98.0%

注文番号:LE17552

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

2,6-Dichloro-4-nitrophenol 関連文献

-

Melody Yee-Man Wong,Sin-Heng Man,Chi-Ming Che,Kai-Chung Lau,Kwan-Ming Ng Analyst 2014 139 1482

-

2. CCXLVIII.—The direct formation of quinones from 2 : 6-disubstituted derivatives of 4-nitrophenolEdward Charles Snell Jones,James Kenner J. Chem. Soc. 1931 1842

-

3. CCLXV.—The interaction of 2 : 6-dichloro-4-methylquinitrol with methyl and ethyl alcoholsEdward Charles Snell Jones,James Kenner J. Chem. Soc. 1931 1943

-

4. Nature of hydrogen bonds formed by phenol derivatives and N,N-dimethylaniline in aprotic solvents : low-temperature NMR studiesMarek Ilczyszyn J. Chem. Soc. Faraday Trans. 1994 90 1411

-

Jing Xi,Peipei Cen,Yan Guo,Yuzhu Li,Yuanyuan Qin,Yi-Quan Zhang,Weiming Song,Xiangyu Liu Dalton Trans. 2022 51 6707

618-80-4 (2,6-Dichloro-4-nitrophenol) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 61389-26-2(Lignoceric Acid-d4)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:618-80-4)2,6-二氯-4-硝基苯酚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:618-80-4)2,6-Dichloro-4-nitrophenol

清らかである:99%/99%/99%/99%/99%

はかる:5g/10g/25g/50g/500g

価格 ($):515.0/792.0/1452.0/1980.0/447.0